2-(benzylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimido[4,5-b]quinolines. These compounds are known for their significant biological activities, including antitumor, antihistaminic, anti-inflammatory, anticancer, antimicrobial, and antimalarial properties . The unique structure of this compound, which includes both quinoline and pyrimidine moieties, makes it a valuable target for pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-b]quinolines, including 2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE, typically involves a one-pot multi-component condensation reaction. This reaction involves the condensation of dimedone, 6-amino-1,3-dimethyluracil, and various aldehydes under solvent-free conditions at elevated temperatures (e.g., 90°C) using a basic catalyst such as DABCO . This method is advantageous due to its high yield, short reaction time, and compliance with green chemistry principles.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of inexpensive and environmentally friendly catalysts is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA-binding agent and its ability to intercalate with DNA.
Medicine: Investigated for its antitumor, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function . Additionally, it may inhibit specific enzymes involved in cell proliferation and survival, contributing to its antitumor and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinolinyl-pyrazoles: Another class of compounds with significant pharmacological properties.
Uniqueness
2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylsulfanyl group and the 4-methylphenyl moiety enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C27H27N3O2S |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H27N3O2S/c1-16-9-11-18(12-10-16)21-22-19(13-27(2,3)14-20(22)31)28-24-23(21)25(32)30-26(29-24)33-15-17-7-5-4-6-8-17/h4-12,21H,13-15H2,1-3H3,(H2,28,29,30,32) |
InChI Key |
WTEJLGZGCQGBRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.